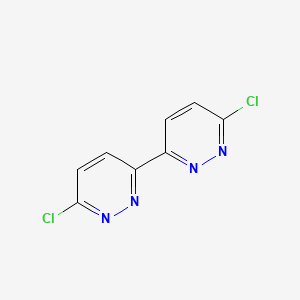
N-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a pyrazole ring substituted with a methyl group at the 1-position and a benzamide moiety substituted with a methylsulfanyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. This reaction is often catalyzed by a transition metal such as copper or silver.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the pyrazole ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-methylsulfanylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the pyrazole derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the benzamide moiety to form the corresponding amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
科学研究应用
N-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical or agrochemical applications.
作用机制
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound features a similar pyrazole ring but with different substituents and a different core structure.
Hydrazine-coupled pyrazole derivatives: These compounds also contain a pyrazole ring and are studied for their pharmacological activities.
Uniqueness: N-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group and benzamide moiety contribute to its potential as a versatile scaffold in medicinal chemistry.
属性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15-8-9(7-13-15)14-12(16)10-5-3-4-6-11(10)17-2/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDJYRYNSYWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2829332.png)
![2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2829334.png)

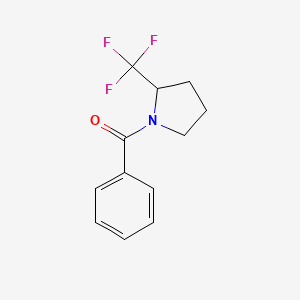
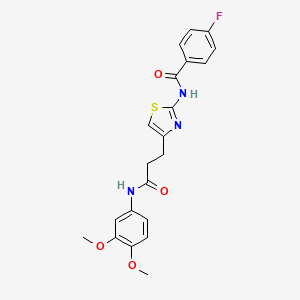
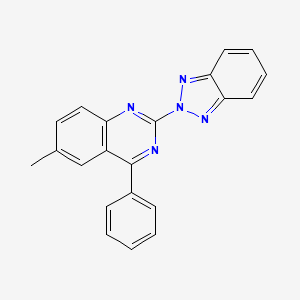
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2829343.png)
![N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2829345.png)
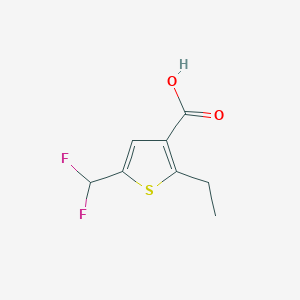
![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)
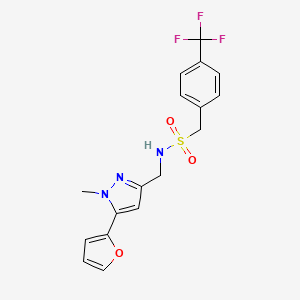
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)
![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)
